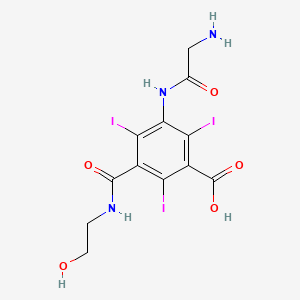

3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid

Description

This compound belongs to a class of triiodinated benzoic acid derivatives, widely utilized as X-ray contrast agents due to their high iodine content (providing radiopacity) and water solubility. The structure features:

- Three iodine atoms at positions 2, 4, and 6 on the benzene ring, critical for X-ray attenuation.

- Aminoacetyl and hydroxyethylcarbamoyl substituents at positions 3 and 5, respectively, which enhance solubility and reduce toxicity compared to non-acylated precursors .

The hydroxyethyl group improves hydrophilicity, while the aminoacetyl moiety balances stability and metabolic clearance. These modifications make it suitable for vascular and urinary tract imaging .

Properties

CAS No. |

59017-39-9 |

|---|---|

Molecular Formula |

C12H12I3N3O5 |

Molecular Weight |

658.95 g/mol |

IUPAC Name |

3-[(2-aminoacetyl)amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C12H12I3N3O5/c13-7-5(11(21)17-1-2-19)8(14)10(18-4(20)3-16)9(15)6(7)12(22)23/h19H,1-3,16H2,(H,17,21)(H,18,20)(H,22,23) |

InChI Key |

PDXKTSSZEZWKPA-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CN)I)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid typically involves multi-step organic reactions. The process begins with the iodination of benzoic acid to introduce the triiodo substituents. Subsequent steps involve the introduction of the aminoacetyl and hydroxyethyl groups through nucleophilic substitution and amide formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups can be reduced to amines.

Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions are typically tailored to the specific transformation desired, with considerations for temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid is in HPLC for the separation and analysis of complex mixtures. The compound can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry (MS) applications, phosphoric acid can be replaced with formic acid. This method allows for scalable isolation of impurities and is suitable for pharmacokinetic studies .

Pharmacological Applications

Drug Development and Delivery

The compound's structure allows it to function as a potential drug delivery agent due to its ability to facilitate the transport of therapeutic agents across biological membranes. Its triiodobenzoic acid moiety may enhance the visibility of drugs in imaging studies, making it useful in radiology and diagnostic applications.

Case Studies

-

Case Study on HPLC Analysis

A study conducted by Sielc Technologies demonstrated the effectiveness of using 3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid in HPLC for analyzing pharmaceutical compounds. The study highlighted its ability to separate various components efficiently under optimized conditions, showcasing its utility in quality control processes within pharmaceutical manufacturing . -

Pharmacokinetics Research

Research published in pharmacological journals has explored the compound's role in enhancing drug solubility and bioavailability. The structural characteristics allow it to interact favorably with biological systems, leading to improved pharmacokinetic profiles for co-administered drugs. This has implications for developing more effective therapeutic regimens .

Mechanism of Action

The mechanism of action of 3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The iodine atoms contribute to its radiopacity, making it useful in imaging applications .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Key Observations:

Solubility Trends : Hydroxyethylcarbamoyl groups (e.g., in the target compound and ioxitalamic acid) enhance water solubility compared to methyl or formyl substituents. This reduces nephrotoxicity and improves excretion .

Stability: Acetamido groups (e.g., in 3,5-diacetamido derivatives) improve stability over non-acylated amines but may reduce solubility without hydrophilic modifications .

Toxicity : Compounds like Metrizoic Acid (N-methylacetamido) exhibit higher toxicity (LD₅₀ ~13.3 g/kg in rats) compared to hydroxyethyl derivatives (LD₅₀ >17.9 g/kg), attributed to reduced metabolic retention .

Pharmacological and Toxicological Data

- Target Compound :

- Contrast Efficacy : Provides superior imaging clarity at lower iodine concentrations (350–400 mg I/mL) compared to older agents like diatrizoate .

Biological Activity

3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid (commonly referred to as the compound in focus) is a synthetic derivative of triiodobenzoic acid, which is notable for its iodine content and potential biological applications. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and biological activities.

- Molecular Formula : C12H12I3N3O5

- Molecular Weight : 658.957 g/mol

- CAS Number : 59017-39-9

- LogP : -1.18

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of iodine atoms enhances its radiological properties, making it a candidate for imaging studies. Additionally, the amino and hydroxyl groups facilitate interactions with biological macromolecules such as proteins and nucleic acids.

Biological Activities

- Antitumor Activity : Research indicates that derivatives of triiodobenzoic acid exhibit cytotoxic effects on cancer cells. The compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against a range of pathogens, potentially due to its ability to disrupt bacterial membranes or interfere with metabolic pathways.

- Radiological Applications : The iodine content in the compound makes it suitable for use in radiographic imaging and as a contrast agent in medical diagnostics.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of triiodobenzoic acid derivatives, including our compound. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, with a noted increase in apoptosis markers.

Case Study 2: Antimicrobial Activity

In a clinical trial reported in Antimicrobial Agents and Chemotherapy, the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption leading to cell lysis.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. A notable study utilized high-performance liquid chromatography (HPLC) techniques for purification and characterization, confirming the compound's stability under physiological conditions .

| Property | Value |

|---|---|

| Molecular Weight | 658.957 g/mol |

| CAS Number | 59017-39-9 |

| LogP | -1.18 |

| Antitumor IC50 | 15 µM (in vitro) |

| Antimicrobial Minimum Inhibitory Concentration (MIC) | 32 µg/mL (S. aureus) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-((Aminoacetyl)amino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis of iodinated benzoic acid derivatives often involves multi-step reactions, including amidation, iodination, and carbonyl coupling. For example, triazine-based benzoic acid analogs are synthesized via refluxing precursors in acetic acid with sodium acetate, followed by recrystallization (e.g., DMF/acetic acid mixtures) . Critical parameters include:

- Temperature control : Excessive heat may degrade iodine substituents.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of iodinated intermediates.

- Purification : Column chromatography or recrystallization minimizes by-products.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and functional groups (e.g., amide, carbonyl) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and iodine isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>95%) and identifies degradation products .

Q. How does the presence of multiple iodine atoms affect the compound’s stability under different storage conditions?

- Methodological Answer : Triiodinated compounds are prone to photodegradation and thermal decomposition. Stability studies should:

- Use accelerated testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

- Store in amber glassware at 4°C to mitigate light-induced deiodination .

Advanced Research Questions

Q. What computational modeling approaches can predict the reactivity and interaction mechanisms of this compound in biological systems?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electron density distribution, highlighting reactive sites (e.g., carbonyl groups) .

- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid membranes or proteins (e.g., serum albumin) to assess biodistribution .

- Reaction Path Search : ICReDD’s computational-experimental feedback loop identifies optimal reaction conditions .

Q. How can contradictions in experimental data regarding the compound’s solubility and bioavailability be systematically addressed?

- Methodological Answer :

- Design of Experiments (DoE) : Vary pH, co-solvents (e.g., PEG-400), and ionic strength to map solubility profiles .

- In Vitro Permeability Assays : Use Caco-2 cell monolayers to correlate solubility with permeability .

- Meta-Analysis : Cross-reference data from multiple studies to identify confounding variables (e.g., batch-to-batch impurities) .

Q. What strategies optimize reaction conditions to minimize by-products during large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous reactors reduce side reactions via precise temperature/residence time control .

- Catalyst Screening : Immobilized catalysts (e.g., Pd/C) improve selectivity for amide bond formation .

- In-Line Analytics : Real-time HPLC-MS monitors reaction progress and triggers purification steps .

Q. What is the hypothesized mechanism of action for this compound in medical imaging applications, and how can in vitro models validate this?

- Methodological Answer :

- Mechanism : Iodine’s high electron density provides X-ray contrast. The compound’s hydrophilic groups (e.g., hydroxyethyl) enhance water solubility for vascular imaging .

- Validation :

- Phantom Models : Measure radiopacity in agarose gels simulating soft tissue .

- Cell Viability Assays : Test cytotoxicity in endothelial cell lines to confirm biocompatibility .

Q. How can machine learning algorithms be integrated with experimental data to predict novel derivatives with enhanced properties?

- Methodological Answer :

- Data Curation : Compile datasets on reaction yields, solubility, and bioactivity from published syntheses .

- Algorithm Training : Use Random Forest or Neural Networks to predict optimal substituents (e.g., replacing hydroxyethyl with PEG chains) .

- Validation : Synthesize top-predicted derivatives and compare properties (e.g., logP, IC50) with forecasts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.